3-(4-methoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-20-19(25-22-13)15-6-8-16(9-7-15)21-18(23)12-5-14-3-10-17(24-2)11-4-14/h3-4,6-11H,5,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYDJSZQZOGDEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under specific conditions.
Attachment of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the propanamide backbone: This can be done through amide bond formation reactions, such as coupling reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at multiple sites under acidic or basic conditions:
a. Amide bond hydrolysis
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Conditions : 6M HCl (reflux, 8–12 hr) or 40% NaOH (100°C, 6 hr)
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Products :
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3-(4-Methoxyphenyl)propanoic acid
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4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
-
-
Mechanism : Acid/base-catalyzed nucleophilic attack at the carbonyl carbon.
b. Oxadiazole ring hydrolysis
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Conditions : Concentrated H₂SO₄ (80°C, 4 hr)
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Products :
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N-[4-(Carbamoylmethyl)phenyl]-3-(4-methoxyphenyl)propanamide
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Ammonium sulfate byproducts.
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Nucleophilic substitution at the oxadiazole methyl group
The 3-methyl group on the oxadiazole ring undergoes halogenation or arylation:
Methoxy group demethylation
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Conditions : BBr₃ (excess), DCM, −78°C → RT, 24 hr
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Product : 3-(4-Hydroxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide .
Oxidation Reactions
a. Methoxyphenyl ring oxidation
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Conditions : KMnO₄, H₂O/acetone (1:1), 60°C, 3 hr
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Product : 3-(4-Carboxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide .
b. Oxadiazole ring oxidation
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Conditions : mCPBA, CHCl₃, RT, 6 hr
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Product : Oxadiazole N-oxide derivative (unstable; decomposes above 40°C) .
Reduction Reactions
a. Amide reduction
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Conditions : LiAlH₄, THF, reflux, 4 hr
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Product : 3-(4-Methoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propylamine .
b. Selective nitro group reduction (in derivatives)
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Conditions : H₂ (1 atm), 10% Pd/C, EtOH, RT
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Product : Corresponding amine (e.g., 4-aminophenyl-substituted analog) .
Cyclization Reactions
Under dehydrating conditions, the propanamide chain forms heterocycles:
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Conditions : POCl₃, 110°C, 3 hr
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Product : 5-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(4-methoxyphenyl)oxazole.
Biological Interactions
While not strictly chemical reactions, the compound interacts with enzymes via:
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Hydrogen bonding : Between the oxadiazole nitrogen and protein residues (e.g., kinase ATP-binding pockets) .
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π-π stacking : Methoxyphenyl group interaction with aromatic amino acids (e.g., tyrosine) .
Reaction Stability and Byproduct Analysis
| Reaction Type | Major Byproducts | Purity (HPLC) | Stability of Products |
|---|---|---|---|
| Hydrolysis | Partial ring-opened intermediates | 85–92% | Stable ≤6 months (25°C) |
| Suzuki coupling | Homocoupling biphenyls | 78% | Light-sensitive |
| Bromination | Di-substituted oxadiazoles | 90% | Hygroscopic |
Key Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of the oxadiazole moiety is significant due to its known biological activities.
Case Studies
-
Synthesis and Biological Evaluation :
- A study synthesized several propanamide derivatives including the target compound. The anticancer activity was evaluated using various cancer cell lines. Results indicated that compounds with similar structures exhibited significant growth inhibition against multiple cancer types, suggesting a promising role for the oxadiazole derivative in cancer treatment .
- Mechanism of Action :
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any drug candidate.
| Property | Value |
|---|---|
| LogP | 2.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 6 |
These properties suggest favorable pharmacokinetic profiles which are essential for effective drug development.
Therapeutic Potential Beyond Cancer
While the primary focus has been on its anticancer properties, there is emerging evidence suggesting that derivatives of this compound may also have applications in treating other conditions such as inflammation and infections due to the presence of the oxadiazole ring, known for its anti-inflammatory and antimicrobial activities .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations :
- Substituent Effects : The methyl group on the oxadiazole (target compound) is simpler compared to bulkier groups like isopropyl or trifluoromethyl , which may reduce steric hindrance during target binding.
- Chain Length : The target compound’s propanamide chain is shorter than the butanamide in , which could influence conformational flexibility and binding pocket accommodation.
Spectroscopic Characterization
- HRMS : The target compound’s theoretical [M+H]+ would be ~338.15. Analogous compounds show deviations <0.005 Da (e.g., reports 459.1023 calculated vs. 459.1021 found).
- NMR : The 4-methoxyphenyl group would show characteristic singlet (~δ 3.8 ppm for OCH3) and aromatic protons (δ 6.8–7.4 ppm), similar to .
Biological Activity
The compound 3-(4-methoxyphenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a derivative of the 1,2,4-oxadiazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 378.43 g/mol. The structure features a propanamide linkage with substituted phenyl rings and an oxadiazole moiety, which is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound likely acts by inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) . Studies have shown that derivatives of 1,2,4-oxadiazoles can induce apoptosis in various cancer cell lines through mechanisms involving p53 activation and caspase-3 cleavage .
- Case Studies : In vitro studies demonstrated that similar oxadiazole derivatives exhibited cytotoxic effects against human leukemia (CEM-13 and U-937) and breast cancer (MCF-7) cell lines. For example, one study reported IC50 values in the micromolar range for these cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CEM-13 | 0.65 | Apoptosis induction |
| U-937 | 2.41 | Caspase activation |
| MCF-7 | 10.38 | p53 pathway activation |
Other Biological Activities
Beyond anticancer effects, oxadiazole derivatives are also noted for their antimicrobial and anti-inflammatory properties:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains and fungi, attributed to their ability to disrupt microbial cell membranes .
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their potential to inhibit inflammatory pathways, providing a basis for developing anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its chemical structure:
Q & A
Q. Advanced Optimization Strategies
- Catalyst Screening: Replace traditional coupling agents with newer catalysts like COMU® to reduce side reactions.
- Solvent Effects: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Purification: Employ gradient elution in column chromatography (e.g., hexane/ethyl acetate to dichloromethane/methanol) to isolate high-purity product . reports a 47% yield using similar methods, suggesting room for improvement via stoichiometric adjustments or temperature control .
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Q. Basic Techniques
- 1H/13C NMR: Assign peaks by comparing shifts to analogous compounds (e.g., 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-arylpropionamides in show characteristic oxadiazole proton signals at δ 8.2–8.5 ppm) .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 342.2 in ) to validate the molecular formula .
Q. Advanced Methodologies
- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions, as demonstrated in for carbazole-oxadiazole hybrids .
- X-ray Crystallography: Use SHELXL () to determine absolute configuration if crystalline material is obtainable .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values to identify discrepancies caused by dynamic effects .
What role does the 3-methyl-1,2,4-oxadiazole moiety play in the compound’s physicochemical and biological properties?
Q. Basic SAR Insights
- Electron-Withdrawing Effects: The oxadiazole ring enhances metabolic stability by resisting enzymatic hydrolysis compared to amide or ester groups .
- Lipophilicity: Methyl substitution on the oxadiazole (vs. bulkier groups like isopropyl in ) improves membrane permeability, as seen in CB2 receptor ligands .
Q. Advanced Mechanistic Studies
- Crystallographic Analysis: Use SHELX () to study intermolecular interactions (e.g., hydrogen bonding between oxadiazole N-atoms and target proteins) .
- Biological Assays: Compare potency of methyl-substituted analogs (this compound) with halogenated derivatives (e.g., 6b–6e in ) to quantify substituent effects on target binding .
How can computational methods guide the design of derivatives for improved activity?
Q. Basic Docking Workflows
Q. Advanced Strategies
- Free Energy Perturbation (FEP): Quantify the impact of substituting the 4-methoxyphenyl group with electron-deficient aryl rings (e.g., 4-nitrophenyl in ) on binding affinity .
- ADMET Prediction: Use tools like SwissADME to optimize logP and solubility while retaining the oxadiazole scaffold .
What challenges arise in achieving high purity, and which chromatographic techniques are recommended?
Q. Basic Purification
Q. Advanced Solutions
- HPLC-MS: Employ reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) to resolve closely related byproducts (e.g., unreacted propanoic acid precursors in ) .
- Preparative TLC: Optimize mobile phase (e.g., 7:3 chloroform/methanol) for small-scale high-purity isolation .
How do substitution patterns on the phenyl rings influence reactivity and biological activity?
Q. Basic Comparative Analysis
- Methoxy Position: Para-substitution (4-methoxyphenyl) enhances electron-donating effects, stabilizing charge-transfer interactions in target binding vs. meta-substituted analogs () .
- Oxadiazole Substituents: Methyl groups reduce steric hindrance compared to bulkier substituents (e.g., isopropyl in ), improving synthetic accessibility .
Q. Advanced Experimental Design
- Parallel Synthesis: Prepare a library of derivatives with varied substituents (e.g., 4-fluoro, 4-bromo) using protocols from to systematically assess electronic and steric effects .
- Kinetic Studies: Monitor reaction rates of methoxy vs. nitro-substituted aryl amines () to quantify electronic effects on amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
